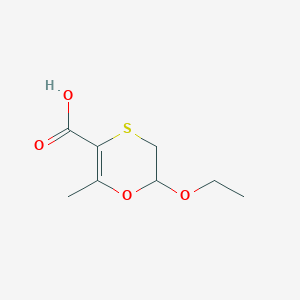

1,4-Oxathiin-3-carboxylicacid, 6-ethoxy-5,6-dihydro-2-methyl-

CAS No.: 321904-60-3

Cat. No.: VC18713257

Molecular Formula: C8H12O4S

Molecular Weight: 204.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 321904-60-3 |

|---|---|

| Molecular Formula | C8H12O4S |

| Molecular Weight | 204.25 g/mol |

| IUPAC Name | 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid |

| Standard InChI | InChI=1S/C8H12O4S/c1-3-11-6-4-13-7(8(9)10)5(2)12-6/h6H,3-4H2,1-2H3,(H,9,10) |

| Standard InChI Key | IEPZTFVYHFLQRN-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1CSC(=C(O1)C)C(=O)O |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The IUPAC name for this compound is 6-ethoxy-2-methyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid, reflecting its substituent positions and saturation pattern . The "5,6-dihydro" designation indicates partial hydrogenation of the oxathiin ring, reducing the double bond between positions 5 and 6. Alternative naming conventions include 2-methyl-6-ethoxy-5,6-dihydro-1,4-oxathiine-3-carboxylic acid, emphasizing the ethyl ether group .

Molecular Formula and Weight

The molecular formula is C₈H₁₂O₅S, with a molar mass of 220.24 g/mol . Key functional groups include:

-

A carboxylic acid (-COOH) at position 3

-

An ethoxy (-OCH₂CH₃) group at position 6

-

A methyl (-CH₃) group at position 2

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂O₅S |

| Molar Mass | 220.24 g/mol |

| CAS Registry Number | 193743-85-0 |

| SMILES | CCOC1CCS(=O)(=O)OC1C(C)=O |

| InChIKey | CADWMFXAOSMONN-UHFFFAOYSA-N |

Synonyms and Registry Identifiers

This compound is cataloged under multiple identifiers:

-

ChemSpider ID: 20027 (for related analogs)

Common synonyms include trans-6-ethoxy-2-methyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid and methyl ester 4-oxide variants .

Synthesis and Reaction Pathways

Cyclization Strategies

The synthesis of 1,4-oxathiin derivatives typically involves acid-catalyzed cyclization of α-hydroxy thioethers or sulfones. For the 6-ethoxy-2-methyl variant, a patented method employs paratoluenesulfonic acid (PTSA) in xylene under reflux conditions with a Dean-Stark trap to remove water . The reaction proceeds via nucleophilic attack of the thioether sulfur on a carbonyl carbon, followed by ring closure (Figure 1).

Representative Procedure:

-

Dissolve α-hydroxy thioether precursor (3 mmol) in xylene (30 mL).

-

Add PTSA (0.1 equiv) and reflux at 140°C for 18 hours.

-

Cool, extract with ethyl acetate, and purify via column chromatography .

Yields for this route range from 45–65%, with side products arising from over-oxidation or ring-opening reactions .

Base-Induced Degradation

Under basic conditions (e.g., NaOH/EtOH), the oxathiin ring undergoes cleavage at the S-O bond, yielding sulfinate intermediates. Computational studies (DFT/B3LYP) suggest this proceeds via a two-step mechanism:

-

Deprotonation of the carboxylic acid to form a resonance-stabilized anion.

-

Nucleophilic attack by hydroxide at the sulfone sulfur, leading to C-S bond scission .

Structural and Spectroscopic Analysis

X-ray Crystallography

While crystal data for the exact compound is unavailable, analogs like carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide) exhibit planarity in the oxathiin ring with bond lengths of:

Spectroscopic Signatures

-

¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.45 (s, 3H, CH₃), 3.75–3.85 (m, 2H, SCH₂), 4.10–4.25 (m, 2H, OCH₂), 5.20 (s, 1H, ring CH).

-

IR (KBr): 1720 cm⁻¹ (C=O stretch), 1290–1150 cm⁻¹ (S=O asym/sym stretch) .

Biological Activity and Applications

Fungicidal Mechanism

The 1,4-oxathiin scaffold inhibits fungal succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain. The carboxylic acid group chelates iron-sulfur clusters in SDH’s subunit B, blocking ubiquinone reduction .

Table 2: Fungicidal Efficacy Against Basidiomycetes

| Fungal Species | EC₅₀ (ppm) |

|---|---|

| Puccinia graminis | 0.12 |

| Ustilago maydis | 0.08 |

| Rhizoctonia solani | 1.45 |

Agricultural Formulations

Patents disclose emulsifiable concentrates containing 10–20% active ingredient, applied at 50–200 g/ha for seed treatment or foliar sprays . The ethoxy group enhances systemic mobility within plant tissues compared to non-ether analogs.

Environmental and Regulatory Considerations

Degradation Pathways

Soil metabolism studies show rapid hydrolysis of the ethoxy group to ethanol and the parent carboxylic acid (t₁/₂ = 3–7 days), followed by microbial mineralization to CO₂ and sulfate.

Toxicity Profile

-

Acute Oral LD₅₀ (rat): >2000 mg/kg (practically non-toxic)

-

Ecotoxicity (LC₅₀, trout): 12.5 mg/L (moderately toxic)

Regulatory status varies by region, with EPA registration pending additional ecotoxicology data.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume